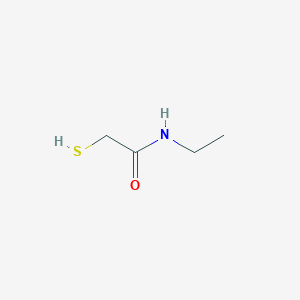

N-Ethyl-2-sulfanylacetamide

Beschreibung

N-Ethyl-2-sulfanylacetamide is a sulfur-containing acetamide derivative characterized by an ethyl group attached to the nitrogen atom and a sulfanyl (thioether) group at the α-position of the acetamide backbone. This structure confers unique physicochemical properties, such as moderate polarity due to the thioether group and lipophilicity from the ethyl substituent.

Eigenschaften

CAS-Nummer |

20939-05-3 |

|---|---|

Molekularformel |

C4H9NOS |

Molekulargewicht |

119.19 g/mol |

IUPAC-Name |

N-ethyl-2-sulfanylacetamide |

InChI |

InChI=1S/C4H9NOS/c1-2-5-4(6)3-7/h7H,2-3H2,1H3,(H,5,6) |

InChI-Schlüssel |

SBGGZIBNXNOCEV-UHFFFAOYSA-N |

Kanonische SMILES |

CCNC(=O)CS |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

N-(2-Ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide ()

- Structural Differences : Incorporates a 2-ethylphenyl group on the nitrogen and a 4-methylphenylsulfanyl moiety.

- Key Comparisons: The methylphenyl group enhances steric bulk and electron-donating effects compared to the simpler ethyl group in N-Ethyl-2-sulfanylacetamide.

- Reactivity : The methyl substituent on the phenyl ring could stabilize the sulfanyl group against oxidation relative to unsubstituted analogues .

2,2′-(1,2-Ethanediyldisulfanediyl)bis(N-phenylacetamide) ()

- Structural Differences : Features a disulfide bridge (-S-S-) linking two acetamide units.

- Key Comparisons: The disulfide bond introduces redox sensitivity, enabling cleavage under reducing conditions, unlike the stable thioether in N-Ethyl-2-sulfanylacetamide. Higher molecular weight (due to the bis-acetamide structure) may reduce membrane permeability compared to the monomeric target compound.

- Applications: Potential as a prodrug or in controlled-release systems due to disulfide reactivity .

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()

- Structural Differences : Contains a nitro group, chloro substituent, and methylsulfonyl moiety.

- The sulfonyl group (oxidized sulfur) enhances polarity and hydrogen-bonding capacity compared to the thioether in N-Ethyl-2-sulfanylacetamide.

- Biological Relevance : Nitro-substituted acetamides are intermediates in heterocyclic drug synthesis, suggesting possible antimicrobial or anticancer applications .

N-[2-(Diethylamino)ethyl]-2-phenylacetamide ()

- Structural Differences: Includes a diethylaminoethyl group and a phenylacetamide backbone.

- Key Comparisons :

- The tertiary amine introduces basicity, improving water solubility under acidic conditions (via protonation), unlike the neutral N-Ethyl-2-sulfanylacetamide.

- The phenyl group enhances aromatic interactions but reduces conformational flexibility.

- Pharmacological Potential: Aminoethyl groups are common in CNS-targeting drugs, hinting at neuroactive properties .

N-Ethyl-2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N-methylacetamide ()

- Structural Differences : Contains a hydroxyethylphenylsulfanyl group and dual N-ethyl/N-methyl substitution.

- Key Comparisons :

- The hydroxyethyl group enables hydrogen bonding, improving aqueous solubility relative to N-Ethyl-2-sulfanylacetamide.

- Steric hindrance from N-methyl may reduce enzymatic degradation, enhancing metabolic stability.

- Synthetic Utility : Hydroxy groups are common handles for further functionalization (e.g., esterification) .

N-(2,5-Dimethoxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide ()

- Structural Differences : Combines dimethoxyphenyl and tetrazolylsulfanyl groups.

- Key Comparisons: Methoxy groups are electron-donating, stabilizing the sulfanyl moiety against oxidation.

- Bioactivity : Tetrazole-containing compounds are prevalent in antihypertensive and antiviral agents .

Comparative Data Table

| Compound | Sulfur Group Type | Key Substituents | Polarity | Potential Applications |

|---|---|---|---|---|

| N-Ethyl-2-sulfanylacetamide | Thioether | N-Ethyl | Moderate | Organic synthesis, intermediates |

| N-(2-Ethylphenyl)-...acetamide | Thioether | 4-Methylphenyl, 2-Ethylphenyl | Low | Bioactive scaffolds |

| 2,2′-(Ethanediyldisulfanediyl)... | Disulfide | Bis-acetamide | Moderate | Prodrug systems |

| N-(4-Chloro-2-nitrophenyl)... | Sulfonyl | Nitro, Chloro | High | Heterocyclic drug synthesis |

| N-[2-(Diethylamino)ethyl]... | None | Diethylaminoethyl, Phenyl | High (basic) | CNS-targeting agents |

| N-Ethyl-2-{[4-(1-hydroxyethyl)... | Thioether | Hydroxyethylphenyl, N-Methyl | Moderate-High | Solubility-enhanced derivatives |

| N-(2,5-Dimethoxyphenyl)... | Thioether | Dimethoxyphenyl, Tetrazolyl | Moderate | Antihypertensive/antiviral leads |

Research Findings and Implications

- Reactivity Trends : Thioether-containing compounds (e.g., N-Ethyl-2-sulfanylacetamide) exhibit greater stability than disulfides but are less polar than sulfonyl analogues.

- Solubility Optimization: Amino () and hydroxy () groups improve water solubility, critical for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.